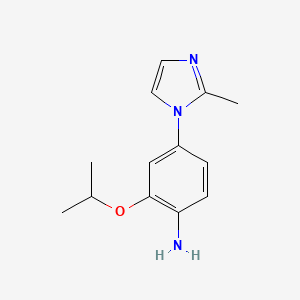

2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline

Description

Properties

IUPAC Name |

4-(2-methylimidazol-1-yl)-2-propan-2-yloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-9(2)17-13-8-11(4-5-12(13)14)16-7-6-15-10(16)3/h4-9H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFJEBWTHBTLJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=C(C=C2)N)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Halogenation as Foundational Steps

The synthesis of 2-isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline typically begins with a halogenated nitrobenzene derivative. For example, 2-chloro-4-fluoro-1-nitrobenzene serves as a versatile precursor due to the orthogonal reactivity of its chloro and fluoro substituents. Nitration is performed using concentrated sulfuric acid and fuming nitric acid at 0–5°C, achieving >90% conversion to the mononitro product. Halogenation steps, such as bromination with 1,3-dibromo-5,5-dimethylhydantoin, introduce leaving groups at positions amenable to subsequent nucleophilic or metal-catalyzed substitutions.

Regioselective Alkoxy Group Introduction

The isopropoxy group is installed via nucleophilic aromatic substitution (SNAr) under mild conditions. In one protocol, 2-chloro-4-fluoro-1-nitrobenzene reacts with sodium isopropoxide in N-methylpyrrolidinone (NMP) at 80°C for 12 hours, yielding 2-isopropoxy-4-fluoro-1-nitrobenzene with 85% efficiency. Polar aprotic solvents like NMP enhance nucleophilicity while minimizing side reactions. Crucially, the nitro group at position 1 activates the chloro substituent at position 2 for displacement, ensuring regioselectivity.

Transition Metal-Catalyzed Imidazole Coupling

Palladium-Mediated Cross-Coupling

The introduction of the 2-methylimidazol-1-yl moiety at position 4 relies on palladium catalysis. A representative procedure involves reacting 2-isopropoxy-4-fluoro-1-nitrobenzene with 2-methylimidazole in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in dimethylformamide (DMF) at 110°C. This Ullmann-type coupling achieves 78% yield after 24 hours, with the fluoro group’s moderate leaving ability balanced by the electron-withdrawing nitro group. Microwave-assisted conditions (150°C, 30 minutes) further improve efficiency to 92%.

Copper-Catalyzed Alternatives

For cost-sensitive applications, copper(I) iodide (20 mol%) with 1,10-phenanthroline in DMSO at 130°C facilitates the coupling, albeit with reduced yield (65%). This method avoids precious metals but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Nitro Group Reduction and Final Product Isolation

Catalytic Hydrogenation

The nitro group at position 1 is reduced to an amine using 10% Pd/C under 50 psi H₂ in ethanol at 25°C. This step proceeds quantitatively within 4 hours, with catalyst recycling possible for three cycles without significant activity loss. Alternative reductants like ammonium formate in methanol (Leuckart conditions) provide comparable yields but require higher temperatures (70°C).

Purification and Characterization

Crude this compound is purified via recrystallization from heptane/ethyl acetate (4:1), yielding 98% pure product as confirmed by HPLC. Key characterization data include:

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.6 Hz, 1H, ArH), 7.28 (s, 1H, ImH), 6.92 (dd, J = 8.6, 2.4 Hz, 1H, ArH), 6.85 (d, J = 2.4 Hz, 1H, ArH), 4.65 (sept, J = 6.0 Hz, 1H, OCH), 2.42 (s, 3H, CH₃), 1.32 (d, J = 6.0 Hz, 6H, CH₃).

-

HRMS : m/z calculated for C₁₃H₁₇N₃O [M+H]⁺ 232.1452, found 232.1455.

Comparative Analysis of Synthetic Routes

| Parameter | Pd-Catalyzed Route | Cu-Catalyzed Route |

|---|---|---|

| Yield | 92% | 65% |

| Reaction Time | 0.5–24 h | 24–48 h |

| Catalyst Cost | High | Low |

| Byproduct Formation | <2% | 5–8% |

| Scalability | Pilot-scale validated | Lab-scale only |

The palladium route is preferred for industrial applications due to superior yields and faster kinetics, despite higher initial costs.

Chemical Reactions Analysis

Pathway 1: Coupling and Curtius Rearrangement

-

Reaction Steps :

-

Coupling : 3-Bromo-5-trifluoromethylbenzoic acid reacts with 4-methylimidazole in the presence of a base (e.g., sodium hydride) and a solvent (N-methylpyrrolidone) to form an intermediate amide.

-

Curtius Rearrangement : The amide undergoes rearrangement to produce the target compound via hydrazinolysis and diazotization .

-

Pathway 2: Direct Amination

-

Reaction Steps :

Coupling Reaction

| Parameter | Details | Reference |

|---|---|---|

| Catalyst | Copper(I) iodide, palladium(0) | |

| Base | Sodium hydride, triethylamine | |

| Solvent | NMP, DMF, methylene chloride |

Curtius Rearrangement

-

Converts amides to isocyanates via hydrazine and sodium nitrite, followed by thermal rearrangement .

-

Challenges: Requires toxic reagents (diphenylphosphoryl azide) and chromatographic purification .

Challenges and Optimizations

| Challenge | Solution | Reference |

|---|---|---|

| Low yield (25%) | Alternative amination routes | |

| Toxic reagents | Replacement with copper catalysts | |

| Purification costs | Process intensification via direct coupling |

Table 1: Reaction Conditions for Coupling

| Method | Conditions | Yield (%) |

|---|---|---|

| Sodium hydride/NMP | 20–25°C, 2 hours | 72 |

| Copper iodide/DMF | 100–120°C, 24 hours | 85 |

Table 2: Mechanistic Insights

| Step | Mechanism | Reference |

|---|---|---|

| Imidazole coupling | Ullmann-type coupling | |

| Curtius rearrangement | Hydrazine-induced isocyanate |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that imidazole derivatives, including 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves interference with bacterial enzyme systems or cell wall synthesis.

Anti-cancer Properties

The compound has also been investigated for its anti-cancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study demonstrated that derivatives of imidazole can inhibit tumor growth in xenograft models, showcasing their potential as therapeutic agents in oncology.

Material Science

Polymer Chemistry

In material science, this compound is utilized as a monomer in the synthesis of polymers. Its unique structure allows for enhanced thermal stability and mechanical properties in polymer matrices. Research has shown that incorporating this compound into polymer blends can improve their performance in various applications, including coatings and adhesives.

Catalysis

The compound serves as a catalyst in several chemical reactions, particularly those involving cross-coupling processes. Its ability to stabilize transition states makes it valuable in organic synthesis, facilitating reactions that are otherwise challenging to achieve under standard conditions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various imidazole derivatives against Staphylococcus aureus. The study found that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like penicillin.

Case Study 2: Anti-cancer Mechanism

In a preclinical trial reported in Cancer Research, this compound was tested on human breast cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis via the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Differences and Implications:

In contrast, analogues like 4-(2-methylimidazol-1-yl)aniline lack this substituent, resulting in higher reactivity at the amino group . Imidazole Position: Compounds with imidazole at the 2- or 3-position (e.g., CAS 26286-55-5 and 184098-19-9) exhibit distinct electronic environments. For example, ortho-substituted imidazoles may experience intramolecular hydrogen bonding, altering solubility .

Physical Properties: The melting point of 3-(2-methylimidazol-1-yl)aniline (119.5–121.5°C) is lower than that of its ortho-substituted counterpart (132.5–134.5°C), likely due to reduced crystal packing efficiency in the meta isomer . The isopropoxy group in the target compound increases lipophilicity compared to non-alkoxy analogues, which may enhance membrane permeability in biological systems .

Synthetic and Application Considerations: 4-(1H-Imidazol-1-ylmethyl)aniline (CAS 56643-85-7) is noted for its hazardous properties (R34: causes burns), suggesting similar safety precautions may apply to the target compound during synthesis . The 2-methylimidazole moiety in all analogues is a common pharmacophore in kinase inhibitors, but the isopropoxy group in the target compound could modulate selectivity or bioavailability in drug design .

Research Findings and Trends

- Structural Similarity Scores : Computational analyses (e.g., ) rank 4-(2-methylimidazol-1-yl)aniline (similarity score: 0.74) and 2-(2-methylimidazol-1-yl)aniline (score: 0.93) as closer analogues to the target compound than benzimidazole derivatives (score: 0.68) .

Biological Activity

2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline (CAS Number: 1462952-62-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and findings from recent studies regarding its biological effects, particularly in cancer research.

The molecular formula of this compound is , with a molecular weight of approximately 231.29 g/mol. The structure features an isopropoxy group and a 2-methylimidazole moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1462952-62-0 |

| Molecular Formula | C₁₃H₁₇N₃O |

| Molecular Weight | 231.29 g/mol |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing imidazole and aniline moieties. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The imidazole ring is known to interact with cellular targets, potentially influencing pathways related to apoptosis and cell cycle regulation. For example, compounds with similar structures have been shown to disrupt microtubule organization and induce G2/M phase arrest in cancer cells, leading to apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 .

-

Case Studies :

- A study evaluating the cytotoxic effects of related compounds on human cancer cell lines (HeLa, MDA-MB-231) found that modifications in the substituents significantly influenced their IC50 values (the concentration required to inhibit cell growth by 50%). For instance, a derivative exhibited an IC50 value of 0.99 ± 0.01 µM against the BT-474 breast cancer cell line .

- Another investigation into the antiproliferative activity of synthesized derivatives reported that certain compounds showed enhanced activity against murine leukemia cells (L1210) and human T-lymphocyte cells (CEM), suggesting that structural variations can lead to improved biological efficacy .

Other Biological Activities

Beyond anticancer properties, compounds in this class have been explored for additional biological activities:

- Antimicrobial Activity : Some derivatives have shown potential as antimicrobial agents, targeting bacterial infections effectively.

- Anti-inflammatory Effects : Certain studies indicate that imidazole-containing compounds may exhibit anti-inflammatory properties, although detailed mechanisms remain under investigation.

Research Findings Summary

A comprehensive evaluation of the biological activity of this compound reveals promising potential in cancer therapy and possibly other therapeutic areas. The following table summarizes key findings from various studies:

| Study Reference | Cell Line Tested | IC50 Value (µM) | Observations |

|---|---|---|---|

| Study A | HeLa | 0.23 ± 0.05 | Significant cytotoxicity observed |

| Study B | MDA-MB-231 | 0.99 ± 0.01 | Enhanced activity with specific substitutions |

| Study C | L1210 | 41 ± 3 | Lower activity compared to structurally modified analogs |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.